molecular formula C17H24N4 B1392620 N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine CAS No. 1242964-50-6

N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B1392620
CAS No.: 1242964-50-6
M. Wt: 284.4 g/mol
InChI Key: JVUPMOMISZPPSD-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is significant in medicinal chemistry due to its potential biological activities. The compound is characterized by the presence of a cyclopentyl group and a piperidinyl group attached to the imidazo[1,2-a]pyridine scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine typically involves the construction of the imidazo[1,2-a]pyridine core followed by the introduction of the cyclopentyl and piperidinyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine ring. Subsequent functionalization steps introduce the cyclopentyl and piperidinyl groups through nucleophilic substitution or other suitable reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistency and efficiency. The specific details of industrial methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the imidazo[1,2-a]pyridine core with cyclopentyl and piperidinyl groups.

Properties

IUPAC Name

N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4/c1-2-6-14(5-1)19-17-16(13-8-10-18-11-9-13)20-15-7-3-4-12-21(15)17/h3-4,7,12-14,18-19H,1-2,5-6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUPMOMISZPPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(N=C3N2C=CC=C3)C4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 2
N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 3
N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 4
N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 5
N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine
Reactant of Route 6
N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine

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